5-Amino-4-chloro-2-methylphenol
CAS No.: 110102-86-8
Cat. No.: VC21085183
Molecular Formula: C7H8ClNO
Molecular Weight: 157.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 110102-86-8 |
---|---|
Molecular Formula | C7H8ClNO |
Molecular Weight | 157.6 g/mol |
IUPAC Name | 5-amino-4-chloro-2-methylphenol |
Standard InChI | InChI=1S/C7H8ClNO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3 |
Standard InChI Key | WDQMXRWYXILWPT-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1O)N)Cl |
Canonical SMILES | CC1=CC(=C(C=C1O)N)Cl |
Introduction
Physical and Chemical Properties
5-Amino-4-chloro-2-methylphenol possesses distinct physical and chemical properties that determine its behavior in various applications and experimental settings. These properties are summarized in the following table:
The compound exhibits a symmetrical absorption peak below 300 nm, which falls off sharply above 300 nm . This spectral property can be useful for analytical detection and quantification of the compound in various matrices.
Chemically, 5-Amino-4-chloro-2-methylphenol contains both a phenolic hydroxyl group and an amino group, making it amphoteric in nature. The presence of these functional groups enables it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The chlorine substituent adds to its chemical versatility and may influence its biological activity.
Synthesis and Purification
While detailed information on the specific synthesis methods for 5-Amino-4-chloro-2-methylphenol is limited in the provided sources, some insights can be gleaned regarding its purification and quality standards.
High-performance liquid chromatography (HPLC) analysis has been used to verify a purity specification of 97% for 5-Amino-4-chloro-2-methylphenol . Identified impurities include 2-methyl-5-aminophenol at approximately 2%, along with two unidentified peaks constituting about 1% combined . One of these unidentified impurity peaks appears close to the main peak of the compound, while the other elutes later in the chromatographic process.
For research applications, higher purity standards may be employed. For instance, the hydrochloride salt of the compound (5-Amino-4-chloro-o-cresol HCl) with 98% purity has been used in toxicological and dermal absorption studies .
Applications and Uses
5-Amino-4-chloro-2-methylphenol has several documented applications, primarily in the cosmetic and pharmaceutical industries:
Synthesis Intermediate
5-Amino-4-chloro-2-methylphenol serves as a reagent in the synthesis of biospecific compounds that exhibit biological and spermicidal activity . This application leverages the compound's reactive functional groups to create more complex molecules with specific biological targets.
Research Applications
In research settings, the compound is available in various quantities (100mg to 1g) for experimental use . It is typically supplied with detailed guidelines for solution preparation and storage to maintain its chemical integrity.
Toxicological Profile
Extensive toxicological studies have been conducted on 5-Amino-4-chloro-2-methylphenol, particularly in its hydrochloride salt form, to assess its safety for consumer applications.
Dermal Absorption Studies
In vitro studies on excised pig skin have evaluated the dermal absorption potential of 5-Amino-4-chloro-o-cresol HCl . Using Franz diffusion cells and a concentration of 1.6% in the final application formulation (approximately 0.32 mg/cm² of skin), the amount systemically available was determined to be 12.47 ± 1.82 µg/cm² (range 10.60 to 16.47 µg/cm²) or 3.90 ± 0.69% (range 3.12 to 5.29%) of the applied dose .
Animal studies using female rats showed that skin absorption of radiolabeled 5-Amino-4-chloro-o-cresol HCl at a concentration of 1.85% resulted in mean skin absorption of 32.7% . The compound was primarily excreted via urine (92%) and feces (8%). When the formulation was diluted 1:1 with a developer containing 6% hydrogen peroxide, the skin absorption decreased significantly to only 1.28% .
Eye Irritation Tests
Eye irritation tests demonstrated that 5-Amino-4-chloro-o-cresol hydrochloride causes severe eye irritation when instilled into the conjunctival sac . The effects on the cornea, iris, and conjunctivae were irreversible within the seven-day study period, leading to the termination of the one-animal test on day 8 for ethical reasons .
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